Silicic acid, 1,2-ethanediyl ethyl ester

Description

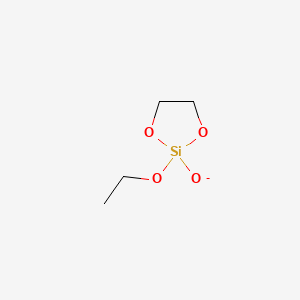

Silicic acid, 1,2-ethanediyl ethyl ester (CAS 170424-65-4) is an organosilicon compound with the molecular formula C₄H₉O₄Si and a molar mass of approximately 152.2 g/mol . Its structure features a silicon atom bonded to an ethanediyl (ethylene glycol-derived) bridge and ethyl ester groups, as depicted in its InChIKey AYCAVLFMDYHYMG-UHFFFAOYSA-N .

Properties

CAS No. |

170424-65-4 |

|---|---|

Molecular Formula |

C4H9O4Si- |

Molecular Weight |

149.20 g/mol |

IUPAC Name |

2-ethoxy-2-oxido-1,3,2-dioxasilolane |

InChI |

InChI=1S/C4H9O4Si/c1-2-6-9(5)7-3-4-8-9/h2-4H2,1H3/q-1 |

InChI Key |

AYCAVLFMDYHYMG-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si]1(OCCO1)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silicic acid, 1,2-ethanediyl ethyl ester typically involves the reaction of silicic acid with ethylene glycol and ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, usually an acid or base, to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Silicic acid, 1,2-ethanediyl ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding silicic acid and ethanol.

Condensation: It can undergo condensation reactions with other silicates to form polymeric structures.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in acidic or basic aqueous solutions.

Condensation: Requires the presence of a catalyst, such as a strong acid or base.

Substitution: Often involves the use of organometallic reagents or catalysts to facilitate the substitution reaction.

Major Products Formed

- **

Hydrolysis: Silicic acid and ethanol.

Condensation: Polymeric silicate structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Cyclohexanedicarboxylic Acid, Diisononyl Ester (CAS 166412-78-8)

- Molecular Formula : C₂₆H₄₈O₄ (Molar mass: 424.7 g/mol) .

- Structure: A cyclohexane ring with two ester-linked isononyl groups.

- Applications : Used as a general-purpose plasticizer or lubricant additive .

- Safety : Requires stringent first-aid measures for inhalation exposure, indicating higher toxicity compared to silicic acid esters .

- Key Differences: Larger molecular size, non-silicon backbone, and industrial utility contrast with the silicon-based, smaller silicic acid ester.

Hexadecanoic Acid Esters

a) Hexadecanoic Acid, 1-(Hydroxymethyl)-1,2-Ethanediyl Ester (CAS 761-35-3)

- Molecular Formula : C₃₅H₆₈O₅ (Molar mass: ~640 g/mol) .

- Structure : A fatty acid ester with hydroxymethyl and ethanediyl groups.

- Applications : Found in essential oils and phytochemical studies, likely as an emollient or surfactant .

- Key Differences : High molecular weight, lack of silicon, and prevalence in biological systems distinguish it from the silicic acid derivative.

b) Hexadecanoic Acid, 2-Hydroxy-1-(Hydroxymethyl) Ethyl Ester (CAS 23470-00-0)

- Molecular Formula : C₁₉H₃₈O₄ (Molar mass: ~330.5 g/mol) .

- Structure : Branched ester with dual hydroxyl groups.

- Applications : Used in traditional medicine formulations for its stabilizing properties .

- Key Differences : Polar hydroxyl groups enhance hydrophilicity, unlike the hydrophobic silicic acid ester.

Silicic Acid, Ethyl Ester

- Molecular Formula : Presumed to be simpler (e.g., C₈H₂₀O₄Si) based on ethyl substituents .

- Structure : Ethyl groups directly attached to silicon, lacking the ethanediyl bridge.

- Applications : Used as a precursor in silica gel synthesis .

- Key Differences : The absence of the ethanediyl bridge reduces structural rigidity compared to the target compound.

Comparative Data Table

Research Findings and Trends

- Structural Impact on Applications: this compound’s silicon-oxygen backbone may offer thermal stability, but its small size limits film-forming capacity compared to larger esters like hexadecanoic acid derivatives .

- Safety and Handling : Cyclohexane-based esters exhibit higher acute toxicity, necessitating strict safety protocols, whereas silicic acid esters’ hazards remain understudied .

- Market Presence : Fatty acid esters dominate in cosmetics and pharmaceuticals, while silicic acid esters remain niche, pending further research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.